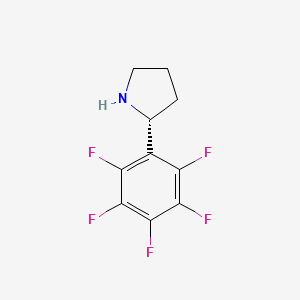

(R)-2-(Perfluorophenyl)pyrrolidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H8F5N |

|---|---|

Molekulargewicht |

237.17 g/mol |

IUPAC-Name |

(2R)-2-(2,3,4,5,6-pentafluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H8F5N/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13/h4,16H,1-3H2/t4-/m1/s1 |

InChI-Schlüssel |

RMFCCLXJEHCVBA-SCSAIBSYSA-N |

Isomerische SMILES |

C1C[C@@H](NC1)C2=C(C(=C(C(=C2F)F)F)F)F |

Kanonische SMILES |

C1CC(NC1)C2=C(C(=C(C(=C2F)F)F)F)F |

Herkunft des Produkts |

United States |

Elucidation of Reaction Mechanisms and Catalytic Pathways Involving Perfluorophenyl Pyrrolidine Systems

Mechanistic Investigations of Enamine Catalysis in Perfluorophenyl Pyrrolidine (B122466) Systems

Enamine catalysis is a cornerstone of organocatalysis, wherein secondary amines react with carbonyl compounds to form nucleophilic enamine intermediates. nih.govmakingmolecules.comwikipedia.org The use of chiral amines, such as (R)-2-(perfluorophenyl)pyrrolidine, allows for the enantioselective formation of products. nih.gov

The initial step in enamine catalysis is the reversible reaction between a secondary amine and an enolizable aldehyde or ketone to generate an enamine. nih.govmakingmolecules.com This process is often acid-catalyzed, particularly if the reacting amine has a low pKaH. wikipedia.org However, for highly basic amines like pyrrolidine, acid catalysis may not be necessary. wikipedia.org The resulting enamine is a powerful nucleophile due to the electron-donating nature of the nitrogen atom, which increases the electron density at the α-carbon. makingmolecules.commasterorganicchemistry.com

This nucleophilic character allows the enamine to react with various electrophiles, such as in alkylation and Michael addition reactions. masterorganicchemistry.comlibretexts.org For instance, the Stork enamine reaction involves the addition of an enamine to an α,β-unsaturated carbonyl compound. libretexts.org The reaction sequence typically involves:

Formation of the enamine from a ketone and a secondary amine.

Michael addition of the enamine to an α,β-unsaturated carbonyl compound.

Hydrolysis of the resulting iminium ion to regenerate the ketone and yield the final 1,5-dicarbonyl product. libretexts.org

The use of chiral pyrrolidine derivatives, like those with a perfluorophenyl substituent, can impart high stereoselectivity in these transformations.

The perfluorophenyl group, being strongly electron-withdrawing, plays a crucial role in modulating the reactivity of the pyrrolidine catalyst. In reactions involving borane (B79455) catalysts like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), this influence is particularly evident. B(C6F5)3 can mediate the heterolytic cleavage of an α-nitrogen C(sp3)–H bond in the pyrrolidine, leading to the formation of an iminium borohydride (B1222165) ion pair. acs.org This process has been observed spectroscopically and is a key step in various catalytic C-C bond-forming reactions. acs.org

The formation of this iminium ion enhances the electrophilicity of the carbon atom adjacent to the nitrogen, making it susceptible to nucleophilic attack. This strategy has been successfully employed in the direct C3-alkylation of indoles and oxindoles. acs.org The proposed catalytic cycle involves:

Hydride abstraction from the amine by B(C6F5)3 to form the iminium borohydride.

Nucleophilic attack of the indole (B1671886) or oxindole (B195798) on the iminium ion.

An E1CB-type elimination of the amine.

Reduction of the resulting α,β-unsaturated iminium species by the borohydride counterion to afford the alkylated product and regenerate the borane catalyst. acs.org

The electronic properties of the perfluorophenyl group are critical in facilitating the initial hydride abstraction and stabilizing the resulting intermediates.

The electron-withdrawing nature of the perfluorophenyl group significantly impacts the acidity of the N-H proton in the pyrrolidinium (B1226570) intermediate. This increased acidity can have profound effects on the catalytic cycle and the stereochemical outcome of the reaction. In organocatalysis, hydrogen bonding interactions are pivotal for molecular recognition and the stabilization of transition states. nih.govbeilstein-journals.org

Chiral hydrogen-bond donor (HBD) catalysts, including those based on aryl pyrrolidine scaffolds, rely on a network of noncovalent interactions to achieve enantioselectivity. nih.gov The perfluorophenyl group can influence these interactions in several ways:

Enhanced Acidity: The increased acidity of the N-H proton can lead to stronger hydrogen bonds with the substrate or other components of the reaction mixture, thereby providing better organization in the transition state.

π-π Interactions: The electron-deficient perfluorophenyl ring can engage in π-π stacking interactions with electron-rich aromatic substrates, further contributing to the stability and geometry of the transition state assembly. beilstein-journals.org

Anion-π Interactions: In reactions involving anionic intermediates, the electron-poor aromatic surface of the perfluorophenyl group can stabilize the negative charge through anion-π interactions, a phenomenon that has been shown to enhance both the rate and enantioselectivity of certain reactions. acs.org

These subtle yet significant interactions, modulated by the perfluorophenyl moiety, are crucial for achieving high levels of stereocontrol in asymmetric catalysis. beilstein-journals.orgnih.gov

Theoretical and Computational Analysis of Perfluorophenyl Pyrrolidine-Mediated Reactions

To gain a more detailed understanding of the reaction mechanisms and the origins of stereoselectivity, theoretical and computational methods are invaluable tools.

Density Functional Theory (DFT) calculations have become instrumental in elucidating the intricate details of reaction mechanisms catalyzed by organocatalysts. nih.govacs.org These studies allow for the characterization of transition states, the calculation of activation energy barriers, and the determination of reaction energy profiles.

For instance, in the B(C6F5)3-catalyzed dehydrogenation of pyrrolidines, DFT calculations have shown that the initial hydride abstraction from the α-nitrogen position has a low activation barrier. nih.govacs.org The calculations can also predict the relative energies of different possible reaction pathways, helping to explain the observed product distribution. In the context of perfluorophenyl pyrrolidine catalysis, DFT studies can provide quantitative insights into:

The geometry of the transition state, highlighting the key noncovalent interactions responsible for stereoselectivity.

The electronic effects of the perfluorophenyl group on the catalyst's reactivity.

The role of the solvent and other additives in the reaction mechanism.

By comparing computed energy profiles with experimental observations, a more robust and detailed mechanistic picture can be constructed. acs.orgnju.edu.cn

Kinetic studies provide crucial experimental data to support or refute proposed reaction mechanisms. By measuring reaction rates under different conditions (e.g., varying catalyst and substrate concentrations), the rate law can be determined, which provides information about the composition of the rate-determining step.

In systems where rapidly equilibrating intermediates lead to different products, the Curtin-Hammett principle is often invoked. wikipedia.orgdalalinstitute.com This principle states that the product ratio is not determined by the relative populations of the ground-state intermediates but by the difference in the free energies of the transition states leading to each product. wikipedia.orgdalalinstitute.comsit.edu.cn

For example, in a reaction involving conformational isomers of a catalyst-substrate complex that interconvert rapidly, the stereoselectivity will be governed by the relative energy barriers for the formation of the different stereoisomeric products. wikipedia.org Kinetic studies, in conjunction with computational analysis, can help to determine whether a reaction is under Curtin-Hammett control. This involves comparing the rate of interconversion of the intermediates with the rates of product formation. Understanding these kinetic regimes is essential for the rational design of more efficient and selective catalysts.

Stereochemical Models and Origin of Enantioselectivity

The enantioselectivity observed in reactions catalyzed by (R)-2-(perfluorophenyl)pyrrolidine and related systems is fundamentally governed by the precise three-dimensional arrangement of the catalyst and substrates in the transition state. The perfluorophenyl group, with its strong electron-withdrawing nature and unique steric profile, plays a pivotal role in dictating this arrangement through a network of non-covalent interactions.

Non-Covalent Interactions as the Driving Force for Enantioselection:

The origin of enantioselectivity is often attributed to attractive non-covalent interactions (NCIs) between the catalyst and the substrate. nih.govresearchgate.netresearchgate.net These interactions, including hydrogen bonding, π-π stacking, and C-F···H bonds, stabilize one transition state over the other, leading to the preferential formation of one enantiomer. researchgate.netrsc.orgresearchgate.net

π-π Stacking: The electron-deficient perfluorophenyl ring can engage in π-π stacking interactions with electron-rich aromatic rings on the substrate. acs.org This interaction helps to lock the substrate into a specific orientation within the chiral pocket of the catalyst.

Hydrogen Bonding: The pyrrolidine nitrogen and other functionalities on the catalyst can form hydrogen bonds with the substrate, further directing its approach to the reactive center. researchgate.netwvu.edu

Computational Models and Transition State Analysis:

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the intricate details of the transition states. nih.govresearchgate.netacs.orgchemrxiv.org These computational studies allow for the visualization and energetic evaluation of different possible approaches of the substrate to the catalyst.

A common stereochemical model involves the formation of a chiral pocket by the catalyst, in which the substrate binds preferentially in a specific conformation. For instance, in gold-catalyzed intramolecular [4+2] cycloadditions, DFT analysis has shown that attractive NCIs between the substrate's aromatic groups and the catalyst's chiral ligand are responsible for the enantioselective folding that determines the final product's absolute configuration. nih.govacs.org The perfluorophenyl group can enhance these interactions, leading to higher enantioselectivities. sci-hub.se

| Catalyst Moiety | Interacting Substrate Group | Predominant Non-Covalent Interaction | Reference |

| Perfluorophenyl Ring | Aromatic Ring | π-π Stacking | acs.org |

| Pyrrolidine N-H | Carbonyl Oxygen | Hydrogen Bonding | researchgate.net |

| C-F Bond | C-H Bond | C-F···H Hydrogen Bond | rsc.org |

These models, supported by quantitative analysis of non-covalent interactions (NCI analysis), provide a rational basis for understanding and predicting the stereochemical outcome of a reaction. sci-hub.se The steric destabilization of minor pathways, where unfavorable interactions would occur, is a key principle in these models. researchgate.net

Reaction Pathway Diversification and Selectivity Control

The ability to control the outcome of a chemical reaction, directing it towards a specific product among several possibilities, is a cornerstone of modern organic synthesis. Catalysts based on (R)-2-(perfluorophenyl)pyrrolidine offer significant potential for such control, enabling diversification of reaction pathways and precise selectivity. This control can be exerted over chemoselectivity, regioselectivity, and stereoselectivity.

Chemoselectivity Control:

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. numberanalytics.com The electronic properties of the perfluorophenyl group can be harnessed to achieve high chemoselectivity. For example, in reactions involving carbonyl compounds, the Lewis acidity of a metal center coordinated to a perfluorophenyl-containing ligand can be finely tuned to activate one carbonyl group selectively in the presence of others. researchgate.net Catalyst design plays a crucial role; by modifying the ligand structure, the catalyst can be tailored to favor a specific reaction pathway, thereby avoiding the need for protecting groups. numberanalytics.comnih.govresearchgate.net

Regioselectivity Control:

Regioselectivity is the control of where a reaction occurs on a molecule. In the context of pyrrolidine catalysis, this often relates to directing an incoming reagent to a specific carbon atom. For instance, in the functionalization of pyrrolidine derivatives, the catalyst can dictate whether the reaction occurs at the C2 or C3 position. organic-chemistry.org Catalyst-controlled regioselectivity has been demonstrated in the direct arylation of pyrazolo[1,5-a]pyrimidines, where a switch between C3 and C7 arylation was achieved by simply changing the palladium catalyst's ligand. nih.gov The perfluorophenyl group, through its steric and electronic influence, can create a biased environment around the active site, favoring one regioisomeric transition state over others. nih.gov

Stereodivergent Synthesis:

A particularly powerful application of selectivity control is stereodivergent synthesis, which allows for the formation of any desired stereoisomer of a product from the same set of starting materials, simply by changing the catalyst. nih.govacs.orgresearchgate.netresearchgate.net This is often achieved through synergistic catalysis, where two different chiral catalysts work in concert. acs.orgmdpi.com For example, a chiral pyrrolidine catalyst can generate a chiral iminium ion, while a second chiral catalyst activates the nucleophile. acs.org By using different enantiomers of each catalyst, all four possible stereoisomers of the product can be accessed with high diastereoselectivity and enantioselectivity. nih.govacs.org

| Selectivity Type | Controlling Factor | Example Application | Reference |

| Chemoselectivity | Ligand electronic properties, Catalyst design | Selective activation of one carbonyl group over another | numberanalytics.comresearchgate.net |

| Regioselectivity | Steric and electronic bias from the catalyst | Catalyst-tuned hydroalkylation of 3-pyrrolines at C2 or C3 | organic-chemistry.org |

| Stereoselectivity | Synergistic catalysis with multiple chiral catalysts | Stereodivergent synthesis of all four stereoisomers of a product | nih.govacs.org |

The development of catalytic systems based on (R)-2-(perfluorophenyl)pyrrolidine and related structures continues to provide powerful tools for asymmetric synthesis. The unique properties of the perfluorophenyl group, combined with sophisticated catalyst design and a deep understanding of reaction mechanisms, enable unprecedented levels of control over chemical transformations.

Applications in Asymmetric Organocatalysis Utilizing R 2 Perfluorophenyl Pyrrolidine Derivatives

Perfluorophenyl Pyrrolidine-Based Catalysts in Aldol (B89426) Reactions

The aldol reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. Organocatalytic, asymmetric versions of this reaction often utilize proline and its derivatives to create chiral β-hydroxy carbonyl compounds with high stereocontrol. rsc.org While direct studies focusing exclusively on (R)-2-(perfluorophenyl)pyrrolidine as a catalyst for aldol reactions are not extensively detailed in the literature, the principles governing related systems provide a strong basis for understanding its potential performance.

Performance in Asymmetric Aldol Reactions: Diastereo- and Enantioselectivity

In organocatalyzed aldol reactions, the catalyst, typically a proline derivative, reacts with a ketone to form an enamine intermediate. This enamine then attacks an aldehyde electrophile. The stereochemical outcome of the reaction is determined in the transition state of this C-C bond formation. The geometry of this transition state, often described by models like the Houk-List model, dictates both the syn/anti diastereoselectivity and the enantioselectivity. nih.govnih.gov

Catalysts derived from proline often favor the formation of the anti-aldol adduct. nih.gov The enantioselectivity is governed by the facial selectivity of the aldehyde's approach to the enamine. The bulky substituents on the pyrrolidine (B122466) ring play a crucial role in shielding one face of the enamine, thereby directing the electrophile to the other. While steric hindrance is a major factor, non-classical hydrogen bonds between the catalyst, the electrophile, and the enamine can also significantly influence diastereoselectivity. nih.govnih.gov Given the strong electron-withdrawing nature of the perfluorophenyl group, it is plausible that it would influence the electronic properties of the enamine intermediate, potentially impacting the stability of the transition state and thus the stereoselectivity.

Substrate Scope and Efficiency in Varied Solvent Systems

The substrate scope for proline-type catalysts in aldol reactions is broad, encompassing a range of aldehydes and ketones. nih.gov Research has demonstrated high yields and selectivities with various aromatic aldehydes. For instance, in a study using a polystyrene-supported L-proline catalyst, the reaction between cyclohexanone (B45756) and various benzaldehydes, including p-nitrobenzaldehyde and even the sterically demanding and electronically modified perfluorobenzaldehyde, proceeded to give the corresponding aldol products. unipa.it

The choice of solvent is also critical. While many organocatalytic reactions are performed in organic solvents like DMSO, DMF, or chloroform, there is a growing interest in using more environmentally benign systems, including water. unipa.it The addition of water can sometimes improve enantioselectivities in proline-catalyzed reactions. unipa.it For instance, a proline mimetic, N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, has shown excellent efficiency in solvents like 1,2-dichloroethane (B1671644) (DCE) and even under neat conditions or in water, achieving high yields and stereoselectivities (95% yield, >99:1 dr, 99% ee) at reduced temperatures. nih.govnih.gov

Table 1: Representative Performance of Proline-Derivative Catalyzed Aldol Reaction This table illustrates typical results for aldol reactions catalyzed by proline derivatives, as specific data for (R)-2-(perfluorophenyl)pyrrolidine was not available. Data is generalized from similar systems.

| Aldehyde | Ketone | Solvent | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Reference |

| Benzaldehyde | Cyclohexanone | DCE | >99:1 | 99% | nih.govnih.gov |

| 4-Nitrobenzaldehyde | Cyclohexanone | Water | 95:5 | 96% | unipa.it |

| Perfluorobenzaldehyde | Cyclohexanone | Water | 94:6 | 94% | unipa.it |

| 4-Cyanobenzaldehyde | Cyclopentanone | Water | 80:20 | 89% | unipa.it |

Catalytic Activity in Mukaiyama–Michael Additions

The Mukaiyama–Michael reaction is a conjugate addition of a silyl (B83357) enol ether to an α,β-unsaturated carbonyl compound. The use of chiral organocatalysts to mediate this reaction enantioselectively has become a powerful synthetic tool.

Enantioselective Mukaiyama–Michael Reactions Mediated by Perfluorophenyl Pyrrolidine Catalysts

Derivatives of (R)-2-(perfluorophenyl)pyrrolidine have proven to be highly effective in iminium-catalyzed Mukaiyama–Michael reactions. jyu.fi In this type of transformation, the chiral pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, facilitating the nucleophilic attack by the silyl enol ether.

Research has shown that 2,5-diarylpyrrolidine catalysts equipped with strongly electron-withdrawing substituents are particularly effective. jyu.fi Specifically, a catalyst system based on (R,R)-2-(diarylmethyl)-5-(perfluorophenyl)pyrrolidine demonstrated excellent levels of enantioselectivity in the addition of silyloxyfurans to α,β-unsaturated aldehydes. jyu.fi The electron-deficient perfluorophenyl group is thought to play a dominant role in enhancing the reactivity and stereocontrol of the catalyst. jyu.fi

Optimization of Catalyst Structure for Enhanced Enantiomeric Ratios

The structure of the organocatalyst is paramount for achieving high enantioselectivity. In the context of the Mukaiyama–Michael reaction, optimization efforts have focused on the electronic properties of the aryl substituents on the pyrrolidine ring. jyu.fi It was discovered that catalysts bearing strongly electron-withdrawing groups, such as the perfluorophenyl group, lead to superior enantiomeric ratios. jyu.fi

The rationale for this enhancement is that the electron-withdrawing substituents increase the electrophilicity of the iminium ion intermediate, accelerating the reaction. Furthermore, the stereochemical outcome is not merely a result of steric hindrance but is also directed by stabilizing noncovalent interactions, such as CH–π or lone pair–π interactions, between the catalyst's aromatic rings and the reacting partners in the transition state. nih.gov The perfluorophenyl group, with its unique electronic and steric profile, is crucial in establishing a highly organized transition state that leads to excellent enantiocontrol. jyu.fi

Table 2: Catalyst Performance in Enantioselective Mukaiyama–Michael Reaction This table highlights the success of a perfluorophenyl-equipped pyrrolidine catalyst in achieving high enantioselectivity.

| Catalyst Type | Reaction Type | Key Feature | Enantioselectivity | Reference |

| 2,5-Diarylpyrrolidine with Electron-Withdrawing Groups | Iminium-catalyzed Mukaiyama–Michael | Enhanced by perfluorophenyl substituent | Excellent | jyu.fi |

| (R,R)-2-(diarylmethyl)-5-(perfluorophenyl)pyrrolidine | Mukaiyama–Michael Addition | Strongly electron-withdrawing C₅-substituent | High | jyu.fi |

Other Enantioselective Transformations Catalyzed by Perfluorophenyl Pyrrolidines

The utility of pyrrolidine-based organocatalysts extends beyond aldol and Michael reactions. The ability to form enamine and iminium ion intermediates allows these catalysts to participate in a wide array of asymmetric transformations. While specific examples utilizing (R)-2-(perfluorophenyl)pyrrolidine are emerging, the principles suggest broad applicability.

For instance, in a total synthesis that employed a Mukaiyama–Michael reaction as a key step with a diarylpyrrolidine catalyst, another organocatalytic transformation, an enamine-catalyzed α-chlorination, was also used to achieve full stereocontrol. jyu.fi This highlights the versatility of pyrrolidine-based catalysis in complex synthetic routes. The electron-withdrawing nature of a perfluorophenyl substituent could potentially enhance the performance of catalysts in such α-functionalization reactions by modulating the nucleophilicity of the enamine intermediate. Other potential applications include enantioselective Diels-Alder reactions, Friedel-Crafts alkylations, and α-aminations, where the electronic tuning of the pyrrolidine catalyst is critical for success.

Asymmetric Aza-Friedel–Crafts Reactions

The aza-Friedel–Crafts (aza-F-C) reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of chiral α-amino acids and their derivatives through the addition of an electron-rich aromatic or heteroaromatic ring to an imine. Organocatalysis has emerged as a primary strategy for rendering this reaction enantioselective. The typical mechanism involves the activation of the imine by a chiral Brønsted acid catalyst, such as a chiral phosphoric acid, which enhances the electrophilicity of the imine through hydrogen bonding. beilstein-journals.org

While direct catalysis by (R)-2-(Perfluorophenyl)pyrrolidine itself is not extensively documented for this reaction, related structures and principles highlight its potential. For instance, chiral phosphoric acids are common catalysts for the aza-F-C reaction of pyrroles or indoles with cyclic ketimines, affording products in excellent yields and enantioselectivities. nih.gov In some cases, an achiral Lewis acid, such as tris(pentafluorophenyl)borane (B72294), has been used as an additive to improve both chemical yield and enantioselectivity in reactions catalyzed by chiral phosphoric acids. beilstein-journals.org This underscores the beneficial effect of highly electrophilic, fluorinated species in the reaction system.

Furthermore, reactions involving substrates with perfluorophenyl groups, such as the reaction of (E)-1-((perfluorophenyl)methylene)-2-phenylhydrazine with dihydropyrroles catalyzed by a BINOL-derived phosphoric acid, have been successfully developed. core.ac.uk The strong electron-withdrawing nature of the perfluorophenyl group is a key design element in modern organocatalysts. This feature is expected to enhance the acidity of any associated proton (e.g., in a bifunctional catalyst design incorporating a hydrogen-bond donor) and influence the electronic nature of the catalytic intermediates, thereby impacting reactivity and stereoselectivity.

| Catalyst / Additive Type | Reactants | Key Feature | Reference |

| Chiral Phosphoric Acid | Indoles and Cyclic Ketimines | Brønsted acid activation of imine | nih.gov |

| Tris(pentafluorophenyl)borane (Additive) | Hydroquinone and Dehydroalanine | Achiral Lewis acid enhances yield and ee | beilstein-journals.org |

| BINOL-derived Phosphoric Acid | Dihydropyrrole and (Perfluorophenyl)methylene-hydrazine | Catalysis on a perfluorophenyl-containing substrate | core.ac.uk |

Enamine-Catalyzed α-Chlorination

Enamine catalysis is a cornerstone of organocatalysis, enabling the functionalization of aldehydes and ketones at the α-position. The asymmetric α-chlorination of aldehydes provides access to valuable chiral α-chloro aldehydes, which are versatile building blocks in organic synthesis. The reaction proceeds via the formation of a chiral enamine intermediate from the aldehyde and a secondary amine catalyst, which then reacts with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS).

The structure of the pyrrolidine catalyst is crucial for achieving high enantioselectivity. Research has shown that 2,5-diarylpyrrolidine catalysts equipped with strongly electron-withdrawing substituents can lead to excellent levels of enantioselectivity. jyu.fi The perfluorophenyl group is an exemplary electron-withdrawing substituent. Its inclusion in the catalyst design is anticipated to lower the energy of the HOMO of the enamine intermediate, influencing the transition state of the reaction with the electrophile.

In the context of a total synthesis of (+)-lycoperdic acid, an enamine-catalyzed α-chlorination was utilized to control stereocenters. jyu.fi While the primary catalyst discussed had different aryl groups, the research also detailed the synthesis of related compounds like (R,R)-2,5-bis(perfluorophenyl)pyrrolidine, highlighting the exploration of such motifs. jyu.fi Another study demonstrated that a fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst was highly effective for the α-chlorination of aldehydes. The strong electron-withdrawing effect of the perfluorooctyl tag was credited with enhancing the acidity of the thiourea (B124793) NH protons, leading to stronger hydrogen-bonding interaction with the electrophile and improved performance. mdpi.com This principle directly applies to the utility of the perfluorophenyl group.

A mechanistic study on the α-chlorination of aldehydes catalyzed by 2,5-diphenylpyrrolidine (B1257105) proposed that the reaction proceeds through an initial N-chlorination of the catalyst-substrate complex, followed by a 1,3-sigmatropic shift of the chlorine atom. nih.gov

| Catalyst Feature | Reaction Type | Proposed Effect | Reference |

| Electron-withdrawing aryl groups | Enamine-catalyzed α-chlorination | Enhances enantioselectivity | jyu.fi |

| Fluorous (perfluorooctyl) tag | Bifunctional catalyst for α-chlorination | Increases acidity of H-bond donor | mdpi.com |

| 2,5-Diphenylpyrrolidine | Enamine-catalyzed α-chlorination | Mechanism involves N-chlorination and 1,3-sigmatropic shift | nih.gov |

Hydroalkylation Reactions for Chiral C2-Alkyl-Pyrrolidines

Chiral C2-alkylated pyrrolidines are valuable structural motifs found in numerous pharmaceuticals and bioactive molecules. An efficient method for their synthesis involves the catalyst-tuned regio- and enantioselective hydroalkylation of readily available 3-pyrrolines. organic-chemistry.org

This transformation is typically achieved not through organocatalysis with pyrrolidine derivatives, but through transition metal catalysis. Specifically, a nickel catalytic system enables the enantioselective hydroalkylation to synthesize C2-alkylated pyrrolidines via a tandem alkene isomerization/hydroalkylation reaction. organic-chemistry.orgmdpi.com In contrast, a cobalt-based system directs the alkylation to the C3-position. organic-chemistry.org These divergent methods utilize readily available metal catalysts (e.g., NiBr2 or CoBr2) in combination with chiral bisoxazoline (BOX) ligands. The choice of the metal catalyst is the critical factor that dictates the regioselectivity of the hydroalkylation. mdpi.com The reactions proceed with high efficiency and stereocontrol, tolerating a wide variety of alkyl iodides and N-acyl pyrrolines. mdpi.com

While (R)-2-(Perfluorophenyl)pyrrolidine is not employed as a catalyst in this specific transformation, the reaction represents a key strategy for the synthesis of valuable chiral pyrrolidine structures that are themselves used as organocatalysts or are targets in medicinal chemistry.

| Catalyst System | Substrate | Product | Key Feature | Reference |

| Nickel / Chiral BOX Ligand | 3-Pyrroline | C2-Alkylated Pyrrolidine | Tandem isomerization/hydroalkylation | organic-chemistry.orgmdpi.com |

| Cobalt / Chiral BOX Ligand | 3-Pyrroline | C3-Alkylated Pyrrolidine | Desymmetrization via distal stereocontrol | organic-chemistry.orgmdpi.com |

Design Principles for Next-Generation Perfluorophenyl Pyrrolidine Organocatalysts

The design of effective organocatalysts is a dynamic field driven by the need for higher efficiency, selectivity, and broader substrate scope. For pyrrolidine-based catalysts, particularly those bearing a perfluorophenyl group, several key design principles have emerged.

Electronic Tuning with Electron-Withdrawing Groups: The pentafluorophenyl group is a powerful electron-withdrawing moiety. Its incorporation into a catalyst structure, such as in 2,5-diarylpyrrolidines, has been shown to be beneficial, leading to excellent enantioselectivity in reactions like the Mukaiyama–Michael reaction. jyu.fi In a study of prolinamide catalysts, the perfluorophenyl-substituted variant was found to be the most effective across a range of solvents, providing high yields and selectivities. researchgate.net This effect stems from the ability of the group to modulate the electronic properties of the key catalytic intermediates, such as the enamine HOMO.

Bifunctional Catalyst Design: Many advanced organocatalysts are bifunctional, containing both a nucleophilic/electrophilic activation site (like the pyrrolidine nitrogen) and a second functional group capable of non-covalent interaction, typically a hydrogen-bond donor (HBD). nih.gov For catalysts incorporating a (thio)urea or squaramide HBD, the acidity of the N-H protons is critical. Attaching a strongly electron-withdrawing group, such as a perfluorinated tag, enhances this acidity, leading to stronger interaction with the electrophile and improved catalytic performance, as seen in α-chlorination reactions. mdpi.com

Conformational Restriction: The stereochemical outcome of an organocatalytic reaction is dictated by the three-dimensional structure of the transition state. Modifying the catalyst backbone to restrict its conformational freedom can enhance selectivity by creating a more defined chiral pocket. For example, adding a methyl group to the pyrrolidine ring α to the aryl substituent has been shown to improve enantioselectivity in certain aldol and cycloaddition reactions by imposing such conformational constraints. nih.gov

Optimizing the Hydrogen-Bond Donor (HBD) Core: In bifunctional catalysts, the nature of the HBD (e.g., urea, thiourea, squaramide) can have a profound impact. In some reactions, only one type of HBD is effective. For instance, squaramide-derived aryl pyrrolidine catalysts were effective in Mukaiyama aldol additions where analogous thiourea derivatives failed, a difference attributed to the specific interactions of the squaramide with reaction promoters. nih.gov The interplay between the electronic nature of the perfluorophenyl group and the specific HBD is a critical consideration for catalyst design.

By integrating these principles—leveraging the strong electron-withdrawing character of the perfluorophenyl group, creating bifunctional systems with optimized HBDs, and introducing elements of conformational rigidity—researchers can rationally design next-generation catalysts with superior performance for a wide array of asymmetric transformations.

Theoretical and Computational Investigations of Perfluorophenyl Pyrrolidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (R)-2-(Perfluorophenyl)pyrrolidine. mdpi.com These calculations provide a detailed picture of the molecule's electronic landscape, which is key to deciphering its reactivity.

Electronic Structure: The introduction of a highly electron-withdrawing perfluorophenyl group drastically alters the electronic properties of the pyrrolidine (B122466) ring. DFT calculations can precisely quantify this effect. Methods such as B3LYP or M06-2X with basis sets like 6-311+G(d,p) or def2-TZVP are commonly employed to optimize the molecular geometry and calculate various electronic descriptors. nrel.govmdpi.comnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visually represent the charge distribution on the molecule's surface. For (R)-2-(Perfluorophenyl)pyrrolidine, these maps would show a region of high positive potential (electrophilic character) around the pyrrolidine N-H group and a region of negative potential (nucleophilic character) associated with the lone pair of the nitrogen atom. The perfluorophenyl ring would exhibit a strong electron-deficient character due to the fluorine atoms. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. nih.gov In the context of enamine catalysis, the HOMO of the enamine intermediate (formed from the pyrrolidine and a carbonyl compound) is of primary importance as it interacts with the LUMO of the electrophile. The energy and spatial distribution of these orbitals, which can be accurately calculated, govern the reaction's feasibility and regioselectivity. A lower HOMO-LUMO gap generally implies higher reactivity. nih.govsemanticscholar.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and donor-acceptor interactions within the molecule. tandfonline.com For (R)-2-(Perfluorophenyl)pyrrolidine, NBO calculations would quantify the electron-withdrawing effect of the C₆F₅ group, showing a significant positive charge on the pyrrolidine ring, particularly at the carbon atom attached to the aromatic ring.

Reactivity: The electronic data derived from quantum chemical calculations directly inform the molecule's reactivity. The electron-deficient nature of the perfluorophenyl ring enhances the acidity of the pyrrolidine N-H proton, which is a key feature in many catalytic cycles where hydrogen bonding plays a role. nih.gov Furthermore, these calculations can be used to model the transition states of reactions catalyzed by this system, providing activation energies that correlate with reaction rates. researchgate.net

Table 1: Common Quantum Chemical Methods and Their Applications

| Computational Method | Basis Set Example | Properties Calculated | Relevance to (R)-2-(Perfluorophenyl)pyrrolidine |

|---|---|---|---|

| Density Functional Theory (DFT) | def2-TZVP | Geometries, Energies, MEP, FMOs | Provides a robust understanding of electronic structure and reactivity. nrel.gov |

| Møller-Plesset Perturbation Theory (MP2, MP3) | TZVP | More accurate energies for systems where DFT may fail | Refines energy calculations for transition states and intermediates. nih.gov |

Molecular Modeling and Docking Studies Relevant to Catalysis

While quantum mechanics describes the electronic nature of the catalyst, molecular modeling and docking studies are used to investigate the non-covalent interactions and steric factors that govern the formation of the catalyst-substrate complex. mdpi.comnih.gov These techniques are particularly valuable for understanding the origins of stereoselectivity in asymmetric catalysis.

In a typical scenario involving (R)-2-(Perfluorophenyl)pyrrolidine, the catalytic cycle proceeds via an enamine intermediate. Molecular docking can be used to simulate the approach of an electrophile to this enamine. The goal is to identify the most stable binding pose (the pre-reaction complex) and the subsequent transition state.

Docking Procedure:

Model Building: High-quality 3D structures of the catalyst (as the enamine intermediate) and the substrate molecules are generated, often using geometries optimized by quantum chemical methods.

Conformational Search: The docking algorithm explores various possible orientations and conformations of the substrate relative to the catalyst.

Scoring: Each generated pose is assigned a score based on a force field that estimates the binding affinity. This score accounts for van der Waals forces, electrostatic interactions, and hydrogen bonds. nih.govcsfarmacie.cz

Analysis: The lowest-energy docked structures are analyzed to understand the specific interactions that lead to stabilization. This analysis can reveal, for example, which face of the enamine is more accessible to the electrophile, thus explaining the observed stereochemical outcome.

For the perfluorophenyl pyrrolidine system, docking studies would be crucial to visualize how the bulky and electronically unique C₆F₅ group influences the substrate's approach. acs.org The model could demonstrate how this group sterically blocks one face of the enamine while potentially engaging in favorable π-π stacking interactions with an aromatic substrate on the other face, thereby directing the reaction pathway. acs.orgnih.gov

Table 2: Steps in a Typical Molecular Docking Study for Catalysis

| Step | Description | Objective |

|---|---|---|

| 1. Structure Preparation | Generation of 3D coordinates for the catalyst-intermediate and substrate(s). | Obtain accurate starting geometries. |

| 2. Defining the Binding Site | The region on the catalyst where the substrate is expected to bind is defined. | Focus the computational search on the relevant area. |

| 3. Docking Simulation | The software systematically places the substrate into the binding site in multiple orientations. | Explore the conformational space of the catalyst-substrate complex. |

| 4. Scoring and Ranking | Poses are evaluated using a scoring function to estimate binding free energy. | Identify the most likely and energetically favorable binding modes. mdpi.com |

Prediction of Reactivity and Selectivity in Novel Perfluorophenyl Pyrrolidine Derivatives

A major strength of computational chemistry is its predictive power, which allows for the in silico design of novel catalysts with improved properties before committing to synthetic efforts. mdpi.com By systematically modifying the structure of (R)-2-(Perfluorophenyl)pyrrolidine and calculating the resulting effects on reactivity and selectivity, researchers can identify promising new catalyst candidates.

Strategies for In Silico Design:

Steric Tuning: The steric environment around the catalytic site can be modified to enhance stereoselectivity. Computational models can be used to explore the effect of adding bulky groups at different positions on the pyrrolidine ring. These models would predict how such modifications alter the shape of the binding pocket and improve the differentiation between the two faces of the approaching substrate.

Scaffold Modification: Entirely new scaffolds based on the perfluorophenyl pyrrolidine motif can be explored. For instance, the five-membered pyrrolidine ring could be expanded to a six-membered piperidine (B6355638) ring. rsc.org Computational studies could predict the conformational preferences of these new systems and evaluate their potential as catalysts, comparing the predicted activation barriers for key reaction steps with the original catalyst. researchgate.net

Table 3: Hypothetical Derivatives and Predicted Effects

| Derivative of (R)-2-(Perfluorophenyl)pyrrolidine | Modification Type | Predicted Effect on Catalysis | Rationale |

|---|---|---|---|

| 4-Hydroxy-(R)-2-(perfluorophenyl)pyrrolidine | Electronic/Steric | Potential for enhanced stereocontrol | Introduction of a new H-bond donor site to further organize the transition state. |

| (R)-2-(Perfluorophenyl)-4,4-diphenylpyrrolidine | Steric | Increased enantioselectivity | Bulky phenyl groups would create a more defined chiral pocket, enhancing facial discrimination. |

| (R)-2-(Decafluorobiphenyl-4-yl)pyrrolidine | Steric/Electronic | Enhanced π-π stacking interactions | The larger aromatic system could lead to stronger, more selective binding with aromatic substrates. |

Analysis of Non-Covalent Interactions Influencing Stereocontrol (e.g., Hydrogen Bonding, π-π Interactions)

The success of asymmetric catalysis hinges on the subtle orchestration of non-covalent interactions in the transition state. scispace.com These interactions, though individually weak, collectively create a significant energy difference between the pathways leading to the two possible enantiomeric products. In catalysts like (R)-2-(Perfluorophenyl)pyrrolidine, hydrogen bonding and π-π interactions are paramount.

Hydrogen Bonding: The secondary amine of the pyrrolidine ring is a potent hydrogen bond donor. nih.govacs.org In many organocatalytic reactions, such as Michael additions or aldol (B89426) reactions, this N-H group forms a crucial hydrogen bond with the substrate (e.g., with a nitro group or a carbonyl oxygen). nih.gov This interaction serves two main purposes:

Activation: It polarizes and activates the substrate, making it more electrophilic.

Stereodirection: It locks the substrate into a specific orientation relative to the catalyst's chiral scaffold, effectively shielding one prochiral face and directing the nucleophile to the other. rsc.org

Computational studies can precisely model the geometry and energy of these hydrogen bonds in the transition state, confirming their role in stereocontrol. researchgate.net

π-π Interactions: The perfluorophenyl ring is a key element for inducing stereoselectivity through π-π stacking. Unlike the interaction between two electron-rich phenyl rings, the interaction between an electron-deficient perfluorophenyl ring and an electron-rich aromatic ring (present in a substrate) is particularly strong and geometrically well-defined. nih.gov This is often referred to as a polar-π or anion-π interaction. acs.orgnih.gov

Mechanism of Control: When the substrate contains an aromatic group, it can stack against the catalyst's perfluorophenyl ring. This interaction helps to rigidly position the substrate in the chiral environment of the catalyst. The combination of this π-π stacking and the aforementioned hydrogen bonding creates a highly organized, bifunctional activation mode that leads to high levels of stereoselectivity. acs.org Theoretical models can calculate the interaction energy of this stacking, which can be significant (several kcal/mol), confirming its importance in stabilizing the preferred transition state. nih.gov

Table 4: Key Non-Covalent Interactions in Perfluorophenyl Pyrrolidine Catalysis

| Interaction Type | Participating Groups | Estimated Energy | Role in Stereocontrol |

|---|---|---|---|

| Hydrogen Bond | Pyrrolidine N-H and Substrate Acceptor (e.g., C=O, NO₂) | 3–8 kcal/mol | Orients and activates the substrate, crucial for directing the reaction pathway. nih.gov |

| Polar π-π Stacking | Catalyst C₆F₅ ring and Substrate Aromatic Ring | 2–5 kcal/mol | Provides an additional anchoring point, rigidly positioning the substrate in the chiral pocket. nih.gov |

| Steric Repulsion | Catalyst bulk and Substrate | N/A (Destabilizing) | Disfavors the transition state leading to the minor enantiomer. scispace.com |

Future Prospects and Emerging Research Areas for R 2 Perfluorophenyl Pyrrolidine

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic methodologies for (R)-2-(perfluorophenyl)pyrrolidine is crucial for its widespread adoption. While existing routes have been established, a focus on sustainability and efficiency is paramount for future applications. Key areas for development include:

Electrochemical Synthesis: Leveraging electrochemical methods offers a green alternative to traditional chemical oxidants and reductants. The electrochemical synthesis of pentafluorophenyl esters, for instance, has been demonstrated as a viable route, which could be adapted for the synthesis of precursors to (R)-2-(perfluorophenyl)pyrrolidine. researchgate.net This approach minimizes waste and often proceeds under mild conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of pyrrolidine (B122466) derivatives. mdpi.com Exploring microwave-assisted protocols for the key bond-forming steps in the synthesis of (R)-2-(perfluorophenyl)pyrrolidine could lead to more time- and energy-efficient processes.

Continuous Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer numerous advantages, including improved safety, scalability, and product consistency. The development of flow-based procedures for the synthesis of this compound would be a significant step towards its industrial-scale production.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for (R)-2-(Perfluorophenyl)pyrrolidine

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Electrochemical Synthesis | Reduced waste, mild conditions, use of electricity as a green reagent. | Development of selective electrode materials and optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Screening of microwave-absorbent solvents and catalysts, process optimization. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Reactor design, optimization of flow rates and residence times. |

Expansion of Catalytic Applications to New Reaction Types and Substrates

The electron-withdrawing nature of the perfluorophenyl group can significantly influence the reactivity and selectivity of catalysts derived from (R)-2-(perfluorophenyl)pyrrolidine. Future research should aim to exploit these properties in a broader range of catalytic transformations:

Asymmetric C-H Functionalization: The development of catalysts for the direct and enantioselective functionalization of C-H bonds is a major goal in organic synthesis. The unique electronic properties of (R)-2-(perfluorophenyl)pyrrolidine could be harnessed to create catalysts capable of activating and functionalizing otherwise inert C-H bonds with high stereocontrol.

Photoredox Catalysis: The electron-deficient perfluorophenyl ring may play a crucial role in photoredox catalytic cycles. Investigating the potential of (R)-2-(perfluorophenyl)pyrrolidine derivatives as ligands for photoredox catalysts could open up new avenues for light-driven organic transformations.

Dehydrogenative Catalysis: Recent studies have shown the utility of borane (B79455) catalysts in the dehydrogenation of pyrrolidines to form pyrroles. acs.orgnih.gov Exploring the role of (R)-2-(perfluorophenyl)pyrrolidine as a ligand or organocatalyst in similar dehydrogenative processes could lead to novel synthetic routes for valuable N-heterocycles.

Exploration of Synergistic Catalysis Involving Perfluorophenyl Pyrrolidines

Synergistic catalysis, where two or more catalytic species work in concert to promote a chemical transformation, offers a powerful strategy for achieving high efficiency and selectivity. The perfluorophenyl group in (R)-2-(perfluorophenyl)pyrrolidine can participate in non-covalent interactions, such as halogen bonding and π-stacking, which could be exploited in synergistic catalytic systems.

Future research could focus on designing systems where a catalyst based on (R)-2-(perfluorophenyl)pyrrolidine works in conjunction with another catalyst, such as a metal complex or another organocatalyst. rug.nlnih.gov This approach could enable the simultaneous activation of both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity. For example, the pyrrolidine nitrogen could act as a Lewis base while the perfluorophenyl group engages in hydrogen or halogen bonding with a substrate or another catalyst.

Advanced Spectroscopic Techniques for In-Situ Mechanistic Probing

A deep understanding of reaction mechanisms is essential for the rational design of improved catalysts. While traditional spectroscopic methods like NMR and X-ray crystallography provide valuable snapshots of reaction intermediates, advanced in-situ techniques can offer real-time insights into the catalytic cycle.

In-Situ NMR and IR Spectroscopy: The use of in-situ NMR and IR spectroscopy can allow for the direct observation of catalyst-substrate interactions and the formation of transient intermediates during a reaction. The presence of the perfluorophenyl group provides a unique spectroscopic handle (¹⁹F NMR) for monitoring the electronic environment of the catalyst. researchgate.net

Mass Spectrometry Techniques: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to intercept and characterize catalytic species and intermediates directly from the reaction mixture, providing crucial information about the mechanism.

By employing these advanced techniques, researchers can gain a more complete picture of how catalysts derived from (R)-2-(perfluorophenyl)pyrrolidine function, paving the way for the development of more active and selective systems.

Computational Design of Enhanced Perfluorophenyl Pyrrolidine Catalysts and Building Blocks

Computational chemistry and molecular modeling have become indispensable tools in modern catalyst development. Density Functional Theory (DFT) calculations and other computational methods can be used to:

Predict Catalyst Performance: Computational models can be used to predict the enantioselectivity and reactivity of new catalyst designs before they are synthesized in the lab, saving time and resources. nih.govbohrium.com

Elucidate Reaction Mechanisms: DFT calculations can provide detailed information about the transition states and intermediates involved in a catalytic cycle, helping to rationalize experimental observations and guide the design of improved catalysts. acs.orgresearchgate.net

Design Novel Building Blocks: Computational screening can be used to identify new pyrrolidine-based structures with enhanced catalytic properties or for the development of novel building blocks for materials science applications. bris.ac.uk

The synergy between computational and experimental studies will be crucial for accelerating the discovery and optimization of new applications for (R)-2-(perfluorophenyl)pyrrolidine. A summary of the potential applications of computational design is presented in Table 2.

Table 2: Applications of Computational Design for (R)-2-(Perfluorophenyl)pyrrolidine

| Application Area | Computational Approach | Expected Outcome |

| Catalyst Design | DFT, Molecular Dynamics | Prediction of enantioselectivity and reactivity, identification of key catalyst-substrate interactions. |

| Mechanistic Studies | Transition State Searching, Reaction Pathway Analysis | Elucidation of reaction mechanisms, identification of rate-determining steps. |

| Materials Science | Molecular Docking, QSAR | Design of novel building blocks with desired electronic and self-assembly properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.